N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
[(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both pyrazole and indole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multi-step organic reactions. The pyrazole moiety can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole or indole rings .
Scientific Research Applications
[(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety.
Pyrazole Derivatives: Compounds like pyrazole-3-carboxylic acid and 1,3-dimethyl-5-chloropyrazole share the pyrazole moiety.
Uniqueness
[(5-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is unique due to its combination of both pyrazole and indole moieties, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these structures .
Properties
Molecular Formula |
C18H23ClN4O |
---|---|
Molecular Weight |
346.9 g/mol |
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C18H23ClN4O/c1-11-14(15-9-13(24-4)5-6-17(15)21-11)7-8-20-10-16-12(2)22-23(3)18(16)19/h5-6,9,20-21H,7-8,10H2,1-4H3 |
InChI Key |
DBPUQLYFQJDLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=C(N(N=C3C)C)Cl |
Origin of Product |
United States |
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